![molecular formula C26H18F2 B12517007 1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene CAS No. 652131-16-3](/img/structure/B12517007.png)
1,1'-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene is a complex organic compound characterized by its unique structure, which includes two 4-fluorophenyl groups and two benzene rings connected by an ethene bridge
Preparation Methods
The synthesis of 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorobenzaldehyde with benzene in the presence of a catalyst to form the intermediate product, which is then subjected to further reactions to form the final compound.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product yield. Solvents such as dichloromethane or toluene are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow processes to optimize efficiency and yield.
Chemical Reactions Analysis
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents such as nitro or amino groups using appropriate reagents and conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its unique photophysical properties, making it useful in materials science and photochemistry.
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its strong fluorescence emission.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which 1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. For example, its ability to undergo photochemical reactions makes it useful in studying light-induced processes in biological systems.
Comparison with Similar Compounds
1,1’-[1,2-Bis(4-fluorophenyl)ethene-1,2-diyl]dibenzene can be compared with other similar compounds, such as:
1,1,2,2-Tetrakis(4-fluorophenyl)ethene: This compound has a similar structure but with four fluorophenyl groups, making it more symmetrical and potentially more stable.
1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene: This compound has methoxy groups instead of fluorine, which can significantly alter its chemical reactivity and applications.
4,4’-(2,2-Diphenylethene-1,1-diyl)diphenol: This compound contains hydroxyl groups, which can enhance its solubility in water and its potential for hydrogen bonding interactions.
Properties
CAS No. |
652131-16-3 |
|---|---|
Molecular Formula |
C26H18F2 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-fluoro-4-[2-(4-fluorophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18F2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
InChI Key |
OTJAHHRNTCQOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


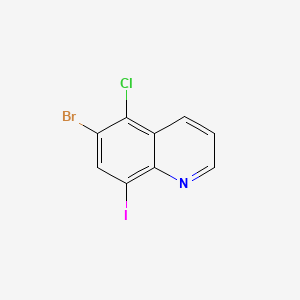
![2,3,4,5,6-Pentafluorophenyl 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-methylbutanoate](/img/structure/B12516934.png)
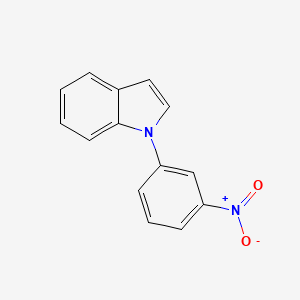
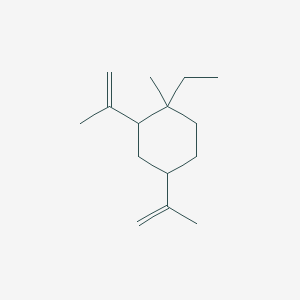
![6-amino-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(3,5-dimethylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide dihydrochloride](/img/structure/B12516955.png)
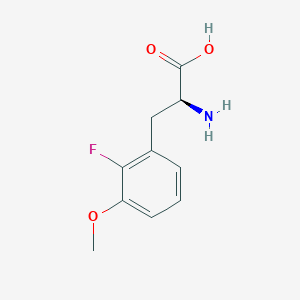
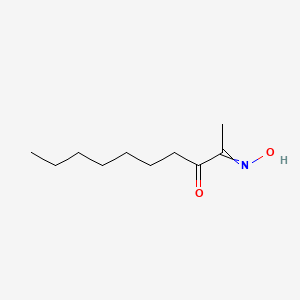
![2-[4-(Hexyloxy)-2-methylphenoxy]ethan-1-ol](/img/structure/B12516968.png)
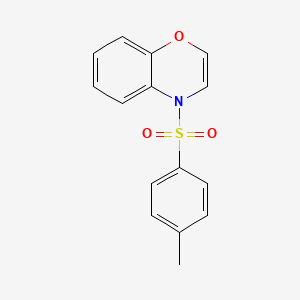
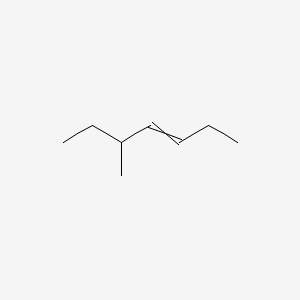
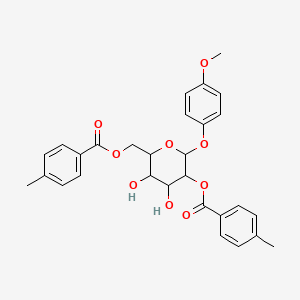
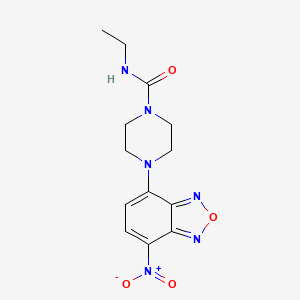

![2-Butyl-6-ethynyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12516998.png)
